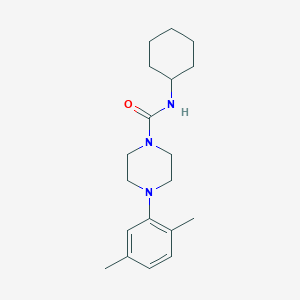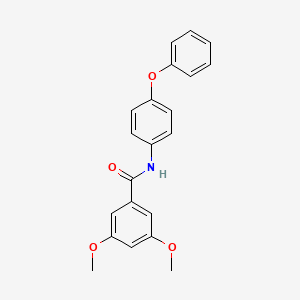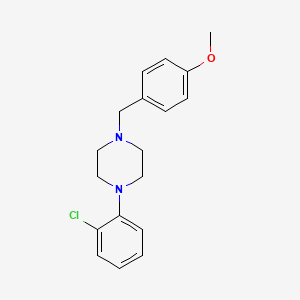![molecular formula C18H18N2OS B5728277 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide as an anticancer agent involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. As a fluorescent probe for ROS detection, this compound undergoes a reaction with ROS, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not affect normal cells. As an anticancer agent, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. As a fluorescent probe for ROS detection, this compound has been used to study the role of ROS in various biological processes, including aging and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is its versatility, as it can be used in various fields and applications. Additionally, its low toxicity and high purity make it a suitable candidate for lab experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, further studies are needed to optimize its anticancer properties and to explore its potential as a drug candidate. In materials science, this compound can be used as a building block for the synthesis of novel materials with improved properties. In biochemistry, this compound can be used to study the role of ROS in various biological processes, including aging and disease. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as environmental science and catalysis.
Métodos De Síntesis
The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction between 3,5-dimethylaniline, carbon disulfide, and ethyl acrylate in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of this compound.
Aplicaciones Científicas De Investigación
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to have anticancer properties, specifically against leukemia and lung cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel polymers with potential applications in optoelectronics and organic electronics. In biochemistry, this compound has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Propiedades
IUPAC Name |
(E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-10-14(2)12-16(11-13)19-18(22)20-17(21)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHMTWODKHQFQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)




![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)


![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)


![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)